Bienvenue dans la boutique en ligne BenchChem!

Ncd38 (tfa)

Epigenetics LSD1/KDM1A Enzymatic Assay

Ncd38 (tfa) is a small-molecule inhibitor that selectively targets Lysine-Specific Demethylase 1 (LSD1/KDM1A) with an IC50 of 0.59 µM. As the trifluoroacetate salt form (C37H37ClF3N3O4, MW 680.16), it exhibits improved solubility and stability for experimental use.

Molecular Formula C37H37ClF3N3O4
Molecular Weight 680.2 g/mol
Cat. No. B15138902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNcd38 (tfa)
Molecular FormulaC37H37ClF3N3O4
Molecular Weight680.2 g/mol
Structural Identifiers
SMILESC1C(C1NCCCCC(C(=O)NCC2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(F)(F)F)O
InChIInChI=1S/C35H36ClN3O2.C2HF3O2/c36-30-15-9-10-25(22-30)24-38-35(41)32(16-7-8-21-37-33-23-31(33)28-13-5-2-6-14-28)39-34(40)29-19-17-27(18-20-29)26-11-3-1-4-12-26;3-2(4,5)1(6)7/h1-6,9-15,17-20,22,31-33,37H,7-8,16,21,23-24H2,(H,38,41)(H,39,40);(H,6,7)/t31-,32-,33+;/m0./s1
InChIKeySCYPMEPRSQTTPW-WBAULYFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ncd38 (tfa) LSD1 Inhibitor: Baseline Identity and Core Characteristics for Research Procurement


Ncd38 (tfa) is a small-molecule inhibitor that selectively targets Lysine-Specific Demethylase 1 (LSD1/KDM1A) with an IC50 of 0.59 µM . As the trifluoroacetate salt form (C37H37ClF3N3O4, MW 680.16), it exhibits improved solubility and stability for experimental use . Ncd38 belongs to the arylcyclopropylamine (ACPA) class of LSD1 inhibitors and demonstrates high selectivity over the structurally related enzyme MAO (IC50 > 100 µM) . The compound is characterized by its ability to inhibit MLL-AF9 leukemia, erythroleukemia, megakaryoblastic leukemia, and myelodysplastic syndromes (MDS) overt leukemia cell growth in vitro .

Why Ncd38 (tfa) Cannot Be Casually Substituted by Other LSD1 Inhibitors in Rigorous Research


Generic substitution among LSD1 inhibitors is precluded by substantial variance in potency, selectivity, and brain bioavailability, which directly impact experimental outcomes. While many LSD1 inhibitors share the arylcyclopropylamine scaffold, key structural modifications in Ncd38 confer a specific selectivity window over MAO enzymes (IC50 > 100 µM) that is not uniformly maintained across the class . Furthermore, preclinical studies have uniquely demonstrated that Ncd38 is readily brain-penetrant, a pharmacokinetic property that is not a general feature of all LSD1 inhibitors and is critical for CNS applications such as glioblastoma research [1]. Therefore, substituting Ncd38 (tfa) with a seemingly similar LSD1 inhibitor risks introducing off-target MAO inhibition or failing to achieve adequate brain exposure, fundamentally altering the interpretation of results.

Ncd38 (tfa) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


LSD1 Inhibitory Potency: Ncd38 (tfa) vs. GSK2879552

In a direct biochemical assay using recombinant LSD1, Ncd38 (tfa) inhibits LSD1 with an IC50 of 0.59 µM . In a separate study utilizing the same assay principle (LSD1 inhibition), the clinically evaluated compound GSK2879552 exhibits a markedly more potent IC50 of 0.041 ± 0.006 µM [1]. This quantifies a 14.4-fold difference in potency. Ncd38 therefore offers a less potent, but highly selective, alternative to GSK2879552, which may be advantageous for studies where partial LSD1 inhibition is preferred or to avoid the potent, irreversible target engagement associated with GSK2879552.

Epigenetics LSD1/KDM1A Enzymatic Assay

LSD1 Inhibitory Potency: Ncd38 (tfa) vs. ORY-1001 (Iadademstat)

Biochemical profiling demonstrates that Ncd38 (tfa) inhibits LSD1 with an IC50 of 0.59 µM . In contrast, the advanced clinical candidate ORY-1001 (Iadademstat) exhibits a significantly higher potency, with an IC50 of <20 nM (0.020 µM) [1]. This represents a greater than 29.5-fold difference in potency. Ncd38 (tfa) is thus a less potent LSD1 inhibitor, offering a distinct pharmacological profile that may be preferable for certain in vitro models or where avoiding the potent, time-dependent inhibition of ORY-1001 is desired.

Epigenetics LSD1/KDM1A Enzymatic Assay

Selectivity over Monoamine Oxidase (MAO): Ncd38 (tfa) vs. Tranylcypromine

Ncd38 (tfa) exhibits a high degree of selectivity for LSD1 over the related FAD-dependent amine oxidase MAO, with an IC50 for MAO of >100 µM compared to an LSD1 IC50 of 0.59 µM . This contrasts sharply with the class progenitor tranylcypromine, a non-selective irreversible MAO inhibitor that also inhibits LSD1 but with poor selectivity. The >169-fold selectivity window for Ncd38 is a critical differentiation point. This selectivity ensures that observed biological effects in cellular assays are primarily due to LSD1 inhibition, not confounding MAO inhibition, which is a common pitfall with less selective LSD1 inhibitors.

Epigenetics Off-target Selectivity MAO

Brain Bioavailability: Ncd38 (tfa) vs. In-class LSD1 Inhibitors Lacking CNS Exposure Data

Preclinical pharmacokinetic studies using LS-MS/MS have demonstrated that Ncd38 (tfa) is readily brain-penetrant [1]. This is a critical and relatively rare property among LSD1 inhibitors, many of which have not been reported to achieve therapeutically relevant brain concentrations. For example, clinical candidates like ORY-1001 and GSK2879552 have focused on hematologic and small cell lung cancer indications, and their CNS penetration profiles are not prominently established or are considered suboptimal for CNS tumors. Ncd38's documented brain bioavailability provides a quantifiable advantage for any research program targeting CNS malignancies or studying LSD1 in the central nervous system.

Pharmacokinetics CNS Drug Delivery Glioblastoma

Recommended Research Application Scenarios for Ncd38 (tfa) Based on Differential Evidence


CNS Oncology Research: Glioblastoma and Brain Metastasis Models

The established brain bioavailability of Ncd38 (tfa) makes it the preferred LSD1 inhibitor for preclinical studies of CNS tumors. Researchers can employ Ncd38 (tfa) to investigate LSD1's role in glioma stem cell DNA repair, temozolomide resistance, and tumor progression in orthotopic murine models of glioblastoma. Its ability to cross the blood-brain barrier enables direct interrogation of LSD1 function in the CNS without the confounding variable of poor drug delivery .

Selective Target Validation Studies Requiring MAO Avoidance

When the primary objective is to attribute cellular effects specifically to LSD1 inhibition, Ncd38 (tfa) offers a >169-fold selectivity window over MAO . This profile is ideal for studies in cells or tissues that express both enzymes, such as neuronal cultures, where MAO inhibition can independently alter neurotransmitter metabolism and gene expression. Using Ncd38 (tfa) minimizes the risk of off-target MAO activity, leading to more definitive target validation and clearer mechanistic insights.

Hematologic Malignancy Research: MLL-AF9 Leukemia and MDS

Ncd38 (tfa) has demonstrated robust growth inhibition in MLL-AF9 leukemia, erythroleukemia, megakaryoblastic leukemia, and MDS overt leukemia cells . This makes it a valuable tool for studying the role of LSD1 in these specific disease contexts. Its use in these models is supported by direct evidence of efficacy, providing a solid foundation for combination studies or for comparing the effects of LSD1 inhibition to other therapeutic strategies in these hematologic cancers.

Epigenetic Tool for Modulating Histone Methylation Dynamics

As a selective LSD1 inhibitor, Ncd38 (tfa) is a precise tool for probing the dynamics of histone H3K4 methylation. Its sub-micromolar potency and established selectivity allow researchers to dissect the role of LSD1 in gene expression regulation across various cellular contexts. This compound is particularly useful for studies requiring sustained LSD1 inhibition over time, where its favorable stability profile as the TFA salt can be leveraged .

Quote Request

Request a Quote for Ncd38 (tfa)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.